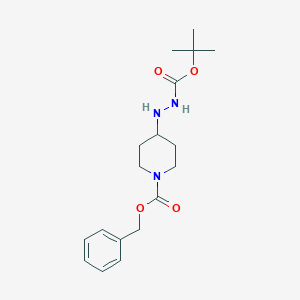

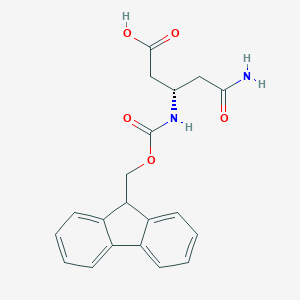

(2S,4R)-1-Boc-4-苄氧基-吡咯烷-2-乙酸(二环己基铵)盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

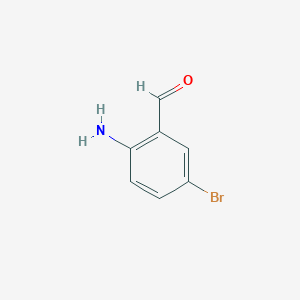

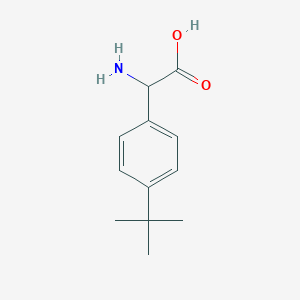

“(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt” is a complex organic compound. It is related to the compound “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride”, which is a derivative of proline, an amino acid . The compound also seems to have similarities with “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide”, another complex organic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to enantiopure (2S,4R)-4-hydroxypipecolic acid from commercial ethyl (3S)-4-chloro-3-hydroxybutanoate has been described . This synthesis is based on the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .

Molecular Structure Analysis

The molecular structure of related compounds like “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride” has been analyzed . The structure includes a pyrrolidine ring, which is a common feature in proline and its derivatives .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of a racemic mixture of a chiral alcohol with an enantiomerically pure carboxylic acid results in a mixture of diastereomers . These diastereomers can then be separated by their different physical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “(2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride” have been analyzed . This compound has a molecular weight of 167.59 g/mol and contains 4 hydrogen bond donors and acceptors .

科学研究应用

Pharmaceutical Research

This compound is primarily used as an intermediate in pharmaceutical research . Its structure is conducive to the synthesis of complex molecules, particularly those with chiral centers. The presence of both Boc and benzyl protecting groups allows for selective deprotection, which is a crucial step in the synthesis of peptides and small molecules.

Medicinal Chemistry

In medicinal chemistry, this compound’s protected amino and carboxylic acid functionalities make it a valuable building block for the design of novel drug candidates . It can be incorporated into larger structures to modulate the biological activity of the resulting molecules, potentially leading to new treatments for various diseases.

Chemical Synthesis

The dicyclohexylammonium salt form of this compound improves its solubility in organic solvents, which is beneficial in chemical synthesis processes . This property facilitates its use in reactions that require a homogeneous solution for better reaction kinetics.

Protein Engineering

The compound’s ability to introduce chirality and complexity into peptides makes it useful in protein engineering . It can be used to modify the structure of peptides, thereby altering their folding patterns and stability, which is essential in the development of peptide-based therapeutics.

Bioconjugation

For bioconjugation applications, this compound can be used to link peptides to other biomolecules or surfaces . Its reactive groups can form stable amide bonds, providing a method to create targeted delivery systems for drugs or imaging agents.

NMR and MRI Probes

Fluorinated derivatives of this compound can be used in the development of sensitive probes for 19F NMR and MRI . The introduction of fluorine atoms into peptides can enhance their detection and imaging capabilities, which is valuable in both basic research and clinical diagnostics.

Peptide Synthesis

The compound is a versatile reagent in peptide synthesis, where it can be used to introduce side-chain functionality and branching . This is particularly useful in the synthesis of cyclic peptides, which have a range of therapeutic applications.

Material Science

In material science, the compound can be used to synthesize polymers with specific mechanical properties . By incorporating it into polymer chains, researchers can create materials with desired flexibility, durability, and responsiveness to environmental stimuli.

作用机制

未来方向

Future directions could include further exploration of the synthesis, properties, and potential applications of “(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt” and related compounds. For instance, the use of 4-substituted prolines in molecular design and protein engineering has been suggested .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYMJEWNEXHWOX-LDXVYITESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。